3'-[(4-fluorophenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
Description
3’-(4-fluorobenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique combination of functional groups, including a fluorobenzoyl group, a hydroxy group, and a methoxypropyl group
Properties
Molecular Formula |
C25H25FN2O5 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(4'Z)-4'-[(4-fluorophenyl)-hydroxymethylidene]-1'-(3-methoxypropyl)-1-propylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C25H25FN2O5/c1-3-13-27-19-8-5-4-7-18(19)25(24(27)32)20(21(29)16-9-11-17(26)12-10-16)22(30)23(31)28(25)14-6-15-33-2/h4-5,7-12,29H,3,6,13-15H2,1-2H3/b21-20+ |
InChI Key |
IMPJPXHBLYAICT-QZQOTICOSA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)/C(=C(\C4=CC=C(C=C4)F)/O)/C(=O)C(=O)N3CCCOC |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)F)O)C(=O)C(=O)N3CCCOC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3’-(4-fluorobenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.
Spirocyclization: The indole derivative undergoes a spirocyclization reaction with a suitable diketone to form the spirocyclic structure.
Functional Group Introduction: The fluorobenzoyl, hydroxy, and methoxypropyl groups are introduced through a series of substitution and addition reactions. For example, the fluorobenzoyl group can be introduced via Friedel-Crafts acylation using 4-fluorobenzoyl chloride and a Lewis acid catalyst.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct placement of all functional groups.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3’-(4-fluorobenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorobenzoyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Scientific Research Applications
3’-(4-fluorobenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, and can be used in the design of new therapeutic agents.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3’-(4-fluorobenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with hydrophobic pockets in proteins, while the hydroxy and methoxypropyl groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 3’-(4-fluorobenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione include other spirocyclic indole derivatives and fluorobenzoyl-containing compounds. For example:
Spiro[indole-3,2’-pyrrolidine]: This compound shares the spirocyclic indole core but lacks the fluorobenzoyl and methoxypropyl groups, resulting in different chemical reactivity and biological activity.
4-fluorobenzoyl derivatives: Compounds such as 4-fluorobenzoyl chloride and 4-fluorobenzoylpropionic acid share the fluorobenzoyl group but differ in their overall structure and applications.
The uniqueness of 3’-(4-fluorobenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione lies in its combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
